An In-depth Technical Guide to the Chemical Properties and Applications of Boc-NH-PEG11-C2-acid
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-NH-PEG11-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG11-C2-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a Boc-protected amine, a terminal carboxylic acid, and a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, provides a versatile platform for the synthesis of complex biomolecules, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Boc-NH-PEG11-C2-acid.
Core Chemical Properties
The unique arrangement of functional groups in Boc-NH-PEG11-C2-acid dictates its chemical behavior and utility. The tert-butyloxycarbonyl (Boc) group offers a stable protecting group for the primary amine, which can be selectively removed under acidic conditions. The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, while the extended PEG chain enhances aqueous solubility and provides spatial separation between conjugated molecules.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative properties of Boc-NH-PEG11-C2-acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₉NO₁₅ | [1] |
| Molecular Weight | 673.79 g/mol | [1] |
| Appearance | Colorless to light yellow viscous liquid | [2] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Store at -20°C for long-term stability. | [4] |
Experimental Protocols
The utility of Boc-NH-PEG11-C2-acid lies in its ability to participate in sequential conjugation reactions. The following protocols provide detailed methodologies for the two primary transformations involving this linker: amide bond formation and Boc group deprotection.
Amide Bond Formation via Carbodiimide (B86325) Coupling
The carboxylic acid terminus of Boc-NH-PEG11-C2-acid can be readily coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using a carbodiimide activator such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.
Materials:
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Boc-NH-PEG11-C2-acid
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of Carboxylic Acid:
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Dissolve Boc-NH-PEG11-C2-acid (1 equivalent) in anhydrous DMF.
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Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours to form the active NHS ester.
-
-
Coupling to Amine:
-
In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the amine solution.
-
Slowly add the activated Boc-NH-PEG11-C2-acid solution to the amine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
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Upon completion, purify the resulting conjugate by reverse-phase HPLC.
-
Boc Group Deprotection
The Boc protecting group can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation steps.[5]
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Work-up:
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next reaction step after thorough drying.
-
Application in PROTAC Synthesis
A primary application of Boc-NH-PEG11-C2-acid is in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a crucial role in optimizing the distance and orientation between the E3 ligase and the target protein for efficient ternary complex formation.[]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using Boc-NH-PEG11-C2-acid typically follows a sequential two-step conjugation strategy. First, the carboxylic acid of the linker is coupled to the E3 ligase ligand. Following purification, the Boc group is removed, and the newly exposed amine is then conjugated to the target protein ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using Boc-NH-PEG11-C2-acid.
PROTAC-Mediated Protein Degradation Pathway
Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Caption: The catalytic cycle of PROTAC-mediated target protein degradation.
References
- 1. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. Boc-NH-PEG2-CH2CH2COOH | Carbamates | Ambeed.com [ambeed.com]
- 4. Boc-NH-PEG11-OH | PROTAC Linker | TargetMol [targetmol.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
